REACTION_CXSMILES
|
C([N:4]1[CH2:13][CH2:12][C:11]2[C:6](=[CH:7][C:8]([S:14]([Cl:17])(=[O:16])=[O:15])=[CH:9][CH:10]=2)[CH2:5]1)(=O)C.[OH-].[NH4+:19]>>[ClH:17].[NH2:19][S:14]([C:8]1[CH:7]=[C:6]2[C:11]([CH2:12][CH2:13][NH:4][CH2:5]2)=[CH:10][CH:9]=1)(=[O:16])=[O:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC2=CC(=CC=C2CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ammonium hydroxide was evaporated under vacuum and hydrochloric acid (10%, 50 mL)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
the aqueous was evaporated under vacuum
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NS(=O)(=O)C1=CC=C2CCNCC2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |